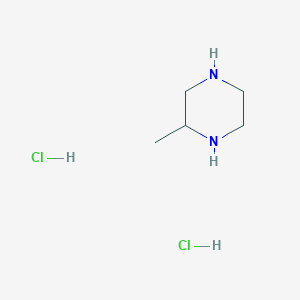

2-Methylpiperazine dihydrochloride

Übersicht

Beschreibung

2-Methylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is widely used in various fields, including pharmaceuticals, due to its versatile chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 2-Methylpiperazine.

Reduction: Various amine derivatives.

Substitution: Substituted piperazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methylpiperazine dihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is a key intermediate in the production of various pharmaceuticals, including antipsychotics and antihistamines.

Industry: It is used in the manufacture of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methylpiperazine dihydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, making it effective in treating parasitic infections .

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Chlorophenyl)piperazine

- 1-(3-Trifluoromethylphenyl)piperazine

- 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Comparison: 2-Methylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it has a higher affinity for GABA receptors, making it particularly effective in its applications .

Biologische Aktivität

2-Methylpiperazine dihydrochloride is a piperazine derivative that exhibits a wide range of biological activities, making it significant in pharmaceutical research and development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by a piperazine ring with a methyl group substitution and two hydrochloride ions, enhancing its solubility and stability.

- CAS Number : 475640-80-3.

Target Interactions

This compound acts primarily as a protein kinase inhibitor , particularly targeting protein kinase C (PKC). This inhibition leads to alterations in various cellular processes, including:

- Cell Signaling : It disrupts signaling pathways initiated by growth factors and hormones.

- Gene Expression : The compound can influence the expression of genes related to cell growth and inflammation.

Biochemical Pathways

The compound interacts with multiple enzymes and proteins, affecting biochemical pathways critical for cellular function. For instance, it has been shown to inhibit human natural killer (NK) cell activity, indicating its potential immunomodulatory effects.

Antiviral Properties

Research indicates that this compound exhibits inhibitory effects against HIV-1 replication in MOLT-4 cells. This suggests potential applications in antiviral therapies .

Effects on Cellular Functions

The compound's inhibition of PKC leads to:

- Altered Cell Proliferation : Depending on the cellular context, it may either promote or inhibit proliferation.

- Inhibition of Natural Killer Cell Activity : This effect highlights its role in modulating immune responses.

Pharmacokinetics

The piperazine moiety enhances the pharmacokinetic properties of drugs by increasing their solubility and bioavailability. The hydrophilic nature of this compound aids in its absorption and distribution within biological systems.

Toxicological Assessments

A series of studies have assessed the safety profile of piperazine derivatives, including this compound:

- Skin Irritation Studies : In animal models, exposure to concentrated solutions caused significant skin irritation and necrosis, indicating potential hazards for occupational exposure .

- Genotoxicity Studies : Some studies reported an increase in micronuclei frequency in lymphocytes from workers exposed to piperazine compounds, suggesting a possible genotoxic effect under certain conditions .

- Chronic Exposure Effects : Long-term studies in rodents showed no significant tumor induction at tested doses; however, adverse effects on liver and kidney function were noted at higher concentrations .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits HIV-1 replication in MOLT-4 cells |

| Immunomodulatory | Inhibits NK cell activity |

| Enzyme Inhibition | Acts as a protein kinase C inhibitor |

| Genotoxicity | Potential increase in micronuclei frequency under specific exposure conditions |

| Toxicity | Skin irritation and organ toxicity observed in chronic exposure studies |

Eigenschaften

IUPAC Name |

2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWOBYBMGVFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333703 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475640-80-3 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride?

A1: 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H7) acts as a potent inhibitor of protein kinase C (PKC) [, , , , , , , , , , , , , , , , , , ].

Q2: How does 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride affect PKC activity?

A2: While the exact binding mechanism is not fully elucidated in the provided research, H7 is known to competitively inhibit PKC by interacting with the ATP-binding site of the enzyme [, , , , ].

Q3: What are the downstream consequences of PKC inhibition by 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride in cells?

A3: PKC inhibition by H7 has been shown to impact various cellular processes, including:

- Inhibition of cell signaling: H7 can block signaling pathways initiated by various stimuli, including antigens, growth factors, and hormones [, , , , , , , , ].

- Modulation of cell proliferation and differentiation: Depending on the cell type and context, H7 can either promote or inhibit cell proliferation and differentiation [, , , , , ].

- Alterations in gene expression: H7 can influence the expression of genes involved in various cellular processes, including cell growth, differentiation, and inflammation [, , , , , ].

Q4: Can you elaborate on the impact of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride on the immune response as mentioned in the research?

A5: Research indicates that H7 can modulate immune responses, including T cell activation and cytokine production, likely through its effects on PKC-dependent signaling pathways in immune cells [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.